2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound featuring a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This compound is of significant interest in medicinal chemistry due to its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a promising target for cancer treatment .
Preparation Methods
The synthesis of 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It may be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects by inhibiting CDK2, a protein kinase involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
Compound 14: Exhibits significant inhibitory activity against CDK2 with an IC50 value of 0.057 μM.
Compound 15: Shows potent dual activity against examined cell lines and CDK2.
Compared to these compounds, 2-{5-[(3,4-DIMETHYLPHENOXY)METHYL]-2-FURYL}-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C19H16N6O2 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethylphenoxy)methyl]furan-2-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H16N6O2/c1-11-3-4-13(7-12(11)2)26-9-14-5-6-16(27-14)18-22-19-15-8-21-23-17(15)20-10-25(19)24-18/h3-8,10H,9H2,1-2H3,(H,21,23) |
InChI Key |
OZLQSDNQPZIJSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C=NN5)C |
Origin of Product |
United States |
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